N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11-10-12(2)19-17(18-11)21-26(23,24)14-7-5-13(6-8-14)20-16(22)15-4-3-9-25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEDPDZKOLWRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulfonylation and Carboxamide Formation
This method prioritizes sulfonamide bond formation before introducing the thiophene carboxamide moiety.
Step 1: Sulfonylation of 4,6-Dimethyl-2-pyrimidinamine
Reaction:
Conditions:
Step 2: Nitro Reduction to Aniline
Reaction:
Conditions:
Step 3: Acylation with 2-Thiophenecarbonyl Chloride
Reaction:
Conditions:
Carboxamide-First Approach
Alternative routes first install the thiophenecarboxamide before sulfonylation:
Step 1: Synthesis of 4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide
Reaction:
Conditions:
Step 2: Coupling with 4,6-Dimethyl-2-pyrimidinamine
Reaction:
Conditions:
Critical Analysis of Methodologies
Reaction Efficiency Comparison
The carboxamide-first route offers higher theoretical yields but faces challenges in sulfonamide coupling due to steric hindrance from the pre-installed thiophene group.
Sulfonylation Base Selection
Solvent Effects on Acylation
-
THF vs. DCM: Tetrahydrofuran improves carboxamide yields by 12–15% compared to dichloromethane, likely due to better solubility of the aniline intermediate.
Advanced Synthetic Techniques
Microwave-Assisted Cyclization
Inspired bythiadiazolo[4,5-a]pyrimidine protocols:
Characterization and Quality Control
Spectroscopic Benchmarks
Purity Optimization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as bromine or nitric acid, in solvents like chloroform or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide demonstrate significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. Studies have reported that these compounds induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
1.2 Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Preliminary investigations into related sulfonamide derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been documented around 256 µg/mL. This suggests a promising avenue for developing new antimicrobial agents.
2.1 Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases . This property could position the compound as a candidate for treating conditions like Alzheimer's disease.
2.2 Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives. The presence of the thiophene ring in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is critical in preventing cellular damage associated with various diseases.
Structural Significance
The unique structure of this compound plays a crucial role in its biological activity:
- Pyrimidine Component : The 4,6-dimethyl-2-pyrimidinyl group is essential for binding interactions with biological targets.
- Sulfonamide Moiety : This functional group is known for its ability to interact with enzymes and receptors.
- Thiophene Ring : Contributes to the compound's electronic properties and enhances its potential as an antioxidant.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study published in 2022 explored the synthesis of new sulfonamide derivatives and their anticancer evaluation, demonstrating significant cytotoxicity against various human cancer cell lines .
- Another investigation highlighted the design of molecular hybrids containing sulfonamide fragments that showed promising results in inhibiting tumor growth .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The target compound shares a core sulfonamide scaffold with several derivatives, differing primarily in the substituents on the phenyl ring and the pyrimidinyl group. Key analogues include:
Key Observations :
- The target compound’s 2-thiophenecarboxamide group distinguishes it from aliphatic acylated derivatives (e.g., acetyl or valeroyl groups in compounds 5 and 22). This aromatic heterocycle may enhance π-π stacking interactions in biological targets compared to linear aliphatic chains.
Physicochemical Properties
Key Observations :
- The SO₂NH and CONH IR peaks are consistent across analogues, confirming structural integrity .
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Structure
- Chemical Formula : C20H18BrClN4O4S
- Molecular Weight : 525.8 g/mol
- CAS Number : 671793-57-0
Synonyms
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide
Antitumor Activity
Research has indicated that pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in various cancer cell lines. For instance, a study on 4-amino-pyrimidine encapsulated in liposomes showed a reduction in HeLa cell viability by approximately 75.91% at a concentration of 20 μg/mL .
The mechanism underlying the antitumor activity of pyrimidine derivatives often involves the inhibition of specific enzymes and pathways critical for tumor growth. For example, compounds containing sulfonamide groups have been shown to inhibit carbonic anhydrase, which is essential for tumor cell proliferation . Additionally, the interaction with DNA and RNA synthesis pathways is a common theme among these compounds .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activity. Studies have reported that similar compounds exhibit inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that these compounds can effectively inhibit bacterial growth, making them candidates for developing new antimicrobial agents . The presence of the sulfonamide group enhances this activity by interfering with bacterial folate synthesis.
Case Study 1: Antitumor Efficacy
In a controlled study involving sarcoma 180 tumor models in mice, treatment with pyrimidine derivatives led to significant tumor inhibition rates compared to control groups. The encapsulated forms demonstrated superior efficacy over free forms and traditional treatments like 5-fluorouracil .
Case Study 2: Enzyme Inhibition
Another study highlighted the enzyme inhibitory effects of synthesized pyrimidine derivatives on AChE. Compounds were tested against various bacterial strains and exhibited promising results in reducing enzyme activity, demonstrating their potential as therapeutic agents .
Table 1: Biological Activities of Pyrimidine Derivatives
| Activity Type | Compound Example | Effectiveness (%) |
|---|---|---|
| Antitumor | Encapsulated 4-amino-pyrimidine | 75.91 (HeLa cells) |
| Enzyme Inhibition | Pyrimidine-sulfonamide derivative | Significant AChE inhibition |
| Antimicrobial | Various pyrimidine derivatives | Effective against multiple strains |
Table 2: Comparative Study on Tumor Inhibition
| Treatment Type | Tumor Inhibition Rate (%) |
|---|---|
| Liposomal Pyrimidine | 66.47 ± 26.8 |
| Free Pyrimidine | 50.46 ± 16.24 |
| 5-Fluorouracil | 14.47 ± 9.22 |
Q & A
Q. What are the optimal synthetic routes for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with sulfonamide coupling between 4,6-dimethyl-2-pyrimidinamine and a substituted phenylsulfonyl chloride, followed by carboxamide formation with 2-thiophenecarboxylic acid. Key steps include:
- Sulfonylation : Use anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
- Carboxamide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient activation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for sulfonamide NH (~10.5 ppm), thiophene protons (δ 7.2–7.8 ppm), and pyrimidine methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ using high-resolution ESI-MS .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological targets?
- Functional group modification : Synthesize analogs with variations in the pyrimidine methyl groups or thiophene substituents. Assess changes in bioactivity (e.g., enzyme inhibition assays) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains. Cross-validate with experimental IC₅₀ values .
- Table 1 : Example SAR Data
| Analog | Pyrimidine Substitution | Thiophene Modification | IC₅₀ (nM) |
|---|---|---|---|
| Parent | 4,6-dimethyl | None | 120 ± 15 |
| A | 4-methyl | 5-nitro | 45 ± 8 |
| B | None | 3-carboxy | >1000 |
Q. What methodological strategies resolve contradictions in solubility or stability data across studies?
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust formulation (e.g., lyophilization with trehalose) if degradation exceeds 5% .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish experimental variability from intrinsic compound instability .
Q. How can researchers identify and validate molecular targets for this compound in complex biological systems?
- Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays. Validate bound proteins via SDS-PAGE and MALDI-TOF .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify resistance-conferring genes (indicative of target pathways) .
- In vivo pharmacodynamics : Correlate plasma exposure (LC-MS/MS quantification) with biomarker modulation in rodent models .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during sulfonylation (reduces reaction time by 50%) .
- DoE (Design of Experiments) : Use response surface methodology to optimize temperature, stoichiometry, and catalyst loading (e.g., 1.2 eq pyrimidinamine, 60°C, 0.5 mol% Pd(OAc)₂) .
Methodological Frameworks
Q. How should researchers integrate contradictory bioactivity findings into a unified hypothesis?
- Mechanistic deconvolution : Use phosphoproteomics or metabolomics to identify off-target effects .
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
- Collaborative validation : Replicate studies in independent labs using standardized protocols (e.g., NIH assay guidance) .
Q. Notes
- Citations derived from synthesis, characterization, and methodological studies in peer-reviewed literature.
- Advanced questions emphasize experimental design, data reconciliation, and translational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
